REACTION_CXSMILES
|
[NH2:1][C@H:2]([C:8]([OH:10])=[O:9])[CH2:3][CH2:4][C:5](=[O:7])[NH2:6].[N:11]1[CH:16]=[CH:15][CH:14]=[C:13]2[C:17]([O:19][C:20](=O)[C:12]=12)=[O:18]>C(O)(=O)C>[O:18]=[C:17]1[C:13]2[C:12](=[N:11][CH:16]=[CH:15][CH:14]=2)[C:20](=[O:19])[N:1]1[CH:2]([CH2:3][CH2:4][C:5]([NH2:6])=[O:7])[C:8]([OH:10])=[O:9]
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Name
|
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
N[C@@H](CCC(N)=O)C(=O)O
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Name
|
|
Quantity
|
14.9 g
|
Type
|
reactant
|
Smiles
|
N1=C2C(=CC=C1)C(=O)OC2=O
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is heated
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Type
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TEMPERATURE
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Details
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refluxed for 1 hour
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Duration
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1 h
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Type
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TEMPERATURE
|
Details
|
The reaction solution is cooled
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Type
|
CUSTOM
|
Details
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to form a solid
|
Type
|
CUSTOM
|
Details
|
The solid is removed by filtration
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Type
|
WASH
|
Details
|
washed with acetic acid
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1N(C(C2=NC=CC=C12)=O)C(C(=O)O)CCC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.11 g | |
YIELD: PERCENTYIELD | 26% | |
YIELD: CALCULATEDPERCENTYIELD | 25.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |